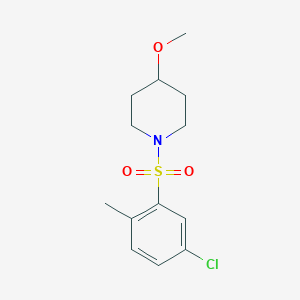

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine

Description

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)sulfonyl-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c1-10-3-4-11(14)9-13(10)19(16,17)15-7-5-12(18-2)6-8-15/h3-4,9,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDPHDRYSFRVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine typically involves multiple steps:

Starting Materials: The synthesis begins with 5-chloro-2-methylbenzenesulfonyl chloride and 4-methoxypiperidine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Procedure: The 5-chloro-2-methylbenzenesulfonyl chloride is added dropwise to a solution of 4-methoxypiperidine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products

Oxidation: Products include 1-((5-chloro-2-methylphenyl)sulfonyl)-4-formylpiperidine or 1-((5-chloro-2-methylphenyl)sulfonyl)-4-carboxypiperidine.

Reduction: Products include 1-((5-chloro-2-methylphenyl)thio)-4-methoxypiperidine.

Substitution: Products include 1-((5-amino-2-methylphenyl)sulfonyl)-4-methoxypiperidine.

Scientific Research Applications

Drug Development

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine is being explored for its potential as a therapeutic agent. Compounds with similar structures have been investigated for their roles as inhibitors in various biological pathways. Notably, this compound may interact with specific enzymes involved in metabolic pathways, such as corticosteroid 11-beta-dehydrogenase isozyme 1, which plays a crucial role in glucocorticoid metabolism.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. For instance, it could inhibit enzymes related to cancer progression or inflammatory responses. Similar compounds have shown antiproliferative activity against cancer cell lines, suggesting potential utility in oncology .

The compound's structural characteristics suggest it could bind to various receptors, influencing cellular signaling pathways. This receptor binding capability may lead to the modulation of physiological processes regulated by hormones like cortisol and cortisone .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds structurally similar to this compound:

- Antimicrobial Activity : Research on related piperidine derivatives has shown efficacy against bacterial and fungal pathogens, indicating potential applications in treating infections .

- Cancer Treatment : Some derivatives have demonstrated significant activity against solid tumors, supporting further investigation into their use as anticancer agents .

Pharmacokinetics and Mechanisms of Action

Understanding the pharmacokinetic properties of this compound is essential for evaluating its efficacy and safety:

- Absorption : The compound's bioavailability can be influenced by its solubility and stability.

- Metabolism : Likely metabolized via hepatic pathways, affecting its therapeutic potential.

- Excretion : Expected renal excretion necessitates studies on clearance rates.

The interaction with corticosteroid 11-beta-dehydrogenase isozyme 1 could influence glucocorticoid levels in the body, affecting various physiological processes regulated by these hormones.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Variations in the Sulfonyl-Attached Aromatic Ring

The aromatic substituent on the sulfonyl group significantly impacts physicochemical and biological properties. Below are key analogs:

Structural and Functional Insights :

- Thienyl vs. Phenyl : The thienyl analog () introduces a sulfur atom, which may alter electronic properties and metabolic stability compared to the target compound’s phenyl ring .

- Halogen Effects : The chloro-fluorophenyl analog () demonstrates how halogen positioning influences polarity and receptor interactions .

Variations in the Piperidine Ring

Substituents on the piperidine ring modulate solubility and conformational dynamics:

Functional Implications :

- 4-Methoxy Group: The methoxy group in the target compound improves water solubility compared to non-polar substituents (e.g., methyl in ) .

- Hybrid Structures : The triazole-piperidine hybrid () shows enhanced biological activity due to additional hydrogen-bonding sites .

Biological Activity

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine is a sulfonyl piperidine compound with the molecular formula C12H17ClN2O2S. Its structural features include a piperidine ring, a sulfonyl group, and a chloro-methylphenyl moiety, which suggest potential biological activities. This compound has been investigated for various medicinal applications due to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its functional groups. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their functions. The methoxy group enhances the compound's ability to penetrate biological membranes, which may increase its efficacy in various applications.

Potential Applications

This compound has been explored for several potential biological activities:

- Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that it could possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

- Renin Inhibition : Similar compounds have been studied as renin inhibitors, suggesting potential cardiovascular applications .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxyphenyl)sulfonylpiperidine | Piperidine ring with a methoxy-substituted phenyl | Lacks chlorine substituent, potentially differing in activity |

| 5-Chloro-N-(pyridin-3-yl)thiophene-2-sulfonamide | Contains a thiophene ring instead of piperidine | Different heterocyclic structure may influence pharmacodynamics |

| 4-(Chloromethyl)phenol | Simple phenolic structure | Lacks piperidine and sulfonamide functionalities |

This table illustrates how the specific functional groups and substitution patterns of this compound may confer distinct biological properties compared to similar compounds.

Study on Antimicrobial Activity

A study examining the antimicrobial properties of sulfonyl piperidines found that compounds similar to this compound displayed significant activity against various bacterial strains. The study highlighted the importance of the sulfonamide functionality in enhancing antimicrobial efficacy.

Investigation into Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory effects of piperidine derivatives. It was found that certain modifications, such as those present in this compound, could lead to reduced inflammatory markers in vitro, suggesting potential therapeutic uses in inflammatory conditions.

Q & A

Q. How does stereochemistry influence its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.